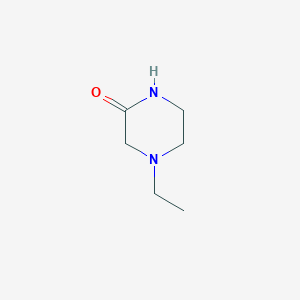

4-Ethylpiperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-8-4-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOVTXAOQZOBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethylpiperazin-2-one CAS number and structure

An In-Depth Technical Guide to 4-Ethylpiperazin-2-one: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic organic compound belonging to the piperazinone family. The piperazine ring and its derivatives are significant pharmacophores, appearing in the structure of numerous biologically active compounds and approved drugs.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical identity, structural features, proposed synthesis, physicochemical properties, and its role as a versatile building block in medicinal chemistry and drug development.

Chemical Identity and Structure

-

Chemical Name: this compound

-

InChI: InChI=1S/C6H12N2O/c1-2-8-4-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9)[3]

-

SMILES: CCN1CCNC(=O)C1[5]

The structure of this compound consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. A carbonyl group at position 2 forms a lactam, and an ethyl group is attached to the nitrogen at position 4.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source |

| CAS Number | 155595-73-6 | [3][4] |

| Molecular Formula | C₆H₁₂N₂O | [3][4] |

| Molecular Weight | 128.17 g/mol | [3][5] |

| Purity | ≥97% (typical commercial grade) | [3][6] |

| Appearance | Solid (form may vary) | [7] |

| Storage | Room temperature | [3] |

| SMILES | CCN1CCNC(=O)C1 | [5] |

Synthesis of this compound

Proposed Synthetic Pathway: N-Alkylation followed by Cyclization

A logical two-step approach involves the initial synthesis of N-ethylethylenediamine, followed by a cyclization reaction with an appropriate C2 synthon like ethyl chloroacetate.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of N-Ethylethylenediamine

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of ethylenediamine (e.g., 5 equivalents) dissolved in a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add ethyl bromide (1 equivalent) to the stirred solution at room temperature. The use of excess ethylenediamine serves both as a reactant and a base to neutralize the HBr formed, minimizing the formation of diethylpiperazine byproducts.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by distillation under vacuum to isolate N-ethylethylenediamine.

Causality and Rationale: Using a large excess of the primary diamine is a standard technique in N-alkylation to favor monosubstitution over disubstitution. Ethanol is a common solvent for such reactions due to its ability to dissolve the reactants and its appropriate boiling point for reflux.

Step 2: Synthesis of this compound

-

Reactor Setup: In a separate round-bottom flask, dissolve the purified N-ethylethylenediamine (1 equivalent) and a non-nucleophilic base, such as triethylamine (2.2 equivalents), in a solvent like 1,5-dioxane or acetonitrile.[8]

-

Reagent Addition: Add ethyl chloroacetate (1 equivalent) dropwise to the solution while stirring.

-

Cyclization: Heat the reaction mixture to reflux for an extended period (e.g., 8-12 hours).[8] The reaction involves an initial N-acylation followed by an intramolecular nucleophilic substitution to form the lactam ring.

-

Work-up and Purification: Upon completion, cool the mixture and filter off the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/petroleum ether to yield pure this compound.[8]

Self-Validation and Trustworthiness: Each step of this proposed protocol is based on well-documented, analogous reactions for the synthesis of piperazinone derivatives.[8][9] The progress of each stage can be rigorously monitored by standard analytical techniques (TLC, GC-MS, NMR), and the purity of the final product can be confirmed by spectroscopic analysis and melting point determination. The expected spectroscopic data (¹H NMR, ¹³C NMR) would show characteristic peaks for the ethyl group, the piperazinone ring protons, and the carbonyl carbon.

Role in Medicinal Chemistry and Drug Development

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity and its ability to present substituents in defined spatial orientations, which is crucial for molecular recognition by biological targets.[10][11]

As a Bioisosteric Scaffold

Piperazin-2-ones can act as bioisosteres for dipeptide units in peptidomimetics, improving metabolic stability and pharmacokinetic properties. The combination of a hydrogen bond donor (the NH group at position 1) and a hydrogen bond acceptor (the carbonyl oxygen) allows it to mimic peptide backbones effectively.

As a Building Block for Bioactive Molecules

While this compound itself is not an approved drug, its structural motifs are integral to many pharmaceutical compounds. The N-ethylpiperazine moiety, a close structural relative, is found in numerous drugs, including the anticancer agent Infigratinib.[2] The synthesis of such drugs often involves the coupling of an N-ethylpiperazine or a derivative thereof to a larger molecular framework.

The piperazinone core has been explored for a range of biological activities:

-

Anticancer Activity: Novel derivatives of piperazin-2-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11][12]

-

Antimicrobial Agents: The piperazine nucleus is a key component of many compounds with antibacterial and antifungal properties.[13]

-

PARP Inhibitors: The related phthalazinone scaffold, often incorporating a piperazine ring, is a well-established core for potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[14]

Caption: Applications of the this compound scaffold.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its straightforward, albeit multi-step, synthesis from commercially available starting materials makes it an accessible intermediate for research. The inherent structural and physicochemical properties of the piperazin-2-one core render it a desirable scaffold for the design of novel therapeutics targeting a wide range of diseases, from cancer to infectious agents. Further exploration of this and related structures is a promising avenue for the development of next-generation medicines.

References

-

This compound. (n.d.). Autech Scientific. Retrieved January 14, 2026, from [Link]

-

Gonta-Micele, A. G., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 6146. [Link]

-

Synthesis of Piperazin-2-ones. (2023). Thieme Chemistry. [Link]

-

Gajda, R., et al. (2022). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 27(15), 4991. [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

-

4-(4-Ethylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Ali, T., et al. (2018). Synthesis and antimicrobial screening of 4-thiazolidinone and 2-azetidinone derivatives of piperazine. ResearchGate. [Link]

-

Cativiela, C., et al. (2013). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. ResearchGate. [Link]

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. [Link]

-

This compound hydrochloride. (n.d.). Cenmed Enterprises. Retrieved January 14, 2026, from [Link]

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

-

Piperazines. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

-

Piperazine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6689. [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. cas 155595-73-6|| where to buy this compound [chemenu.com]

- 6. cenmed.com [cenmed.com]

- 7. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 11. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Synthesis of 4-Ethylpiperazin-2-one from ethylamine

An In-Depth Technical Guide to the Synthesis of 4-Ethylpiperazin-2-one for Pharmaceutical Research

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] this compound is a key synthetic intermediate, valued for its utility in the development of novel therapeutics.[5][6] This technical guide provides a comprehensive overview of robust and scalable synthetic strategies for obtaining this compound, with a focus on pathways originating from the fundamental building block, ethylamine. We will dissect two primary synthetic routes: a post-cyclization N-ethylation pathway and a more convergent pre-functionalized precursor cyclization. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide researchers and process chemists in selecting the optimal strategy for their specific discovery and development needs.

Introduction to the this compound Scaffold

The Piperazin-2-one Core in Drug Discovery

Nitrogen-containing heterocycles are foundational motifs in pharmaceutical science, with piperazine and its derivatives ranking among the most frequently utilized scaffolds in FDA-approved drugs.[1][3] The piperazin-2-one structure, a lactam derivative of piperazine, offers a unique combination of features: a rigidified ring system, a hydrogen bond donor (N1-H), a basic and nucleophilic center (N4), and a carbonyl group that acts as a hydrogen bond acceptor.[5][7] This arrangement provides a versatile platform for introducing molecular diversity and fine-tuning physicochemical properties such as solubility and receptor binding affinity, making it a highly sought-after component in modern drug design.[2]

Retrosynthetic Analysis from Ethylamine

The synthesis of this compound from a simple, cost-effective starting material like ethylamine can be approached through two strategically distinct retrosynthetic pathways. The choice between these routes often depends on factors such as scale, available starting materials, and desired purity profile.

-

Strategy I (Linear/Post-Functionalization): This approach involves first constructing the core piperazin-2-one ring and subsequently introducing the ethyl group onto the N4 nitrogen.

-

Strategy II (Convergent/Pre-Functionalization): This more direct route involves first synthesizing an ethyl-containing diamine precursor, which is then cyclized to form the target molecule in a single subsequent step.

Caption: Workflow for the synthesis of the Piperazin-2-one core.

Experimental Protocol 2.2.1: Synthesis of Piperazin-2-one [7]1. Setup: To a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add ethylenediamine (10 equivalents) and cool the flask in an ice bath. 2. Addition: Slowly add a solution of ethyl chloroacetate (1 equivalent) in a suitable solvent like anhydrous ethanol dropwise over 2-3 hours, maintaining the internal temperature below 10 °C. 3. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. 4. Workup: Remove the excess ethylenediamine and ethanol under reduced pressure. The resulting residue contains the intermediate. 5. Cyclization: Dissolve the residue in a high-boiling solvent such as dimethylformamide (DMF) and add a base like sodium ethoxide (1 equivalent). Heat the mixture to 60-70 °C for 4-6 hours to drive the cyclization. 6. Isolation: After cooling, the product can be isolated by filtration if it precipitates, or by extraction following solvent removal and aqueous workup. Further purification can be achieved by recrystallization.

Stage 2: Selective N-Ethylation of Piperazin-2-one

This step is a standard nucleophilic substitution (SN2) reaction. The N4 amine of piperazin-2-one acts as the nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide. A non-nucleophilic base is required to scavenge the acidic proton from the nitrogen atom after alkylation, driving the reaction to completion.

Experimental Protocol 2.3.1: Synthesis of this compound

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazin-2-one (1 equivalent) in a dry aprotic solvent such as acetonitrile or THF.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or triethylamine (TEA, 1.2 equivalents).

-

Reagent Addition: Add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 6-18 hours. Monitor the reaction progress using TLC or LC-MS.

-

Workup: Upon completion, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography or distillation.

| Parameter | Stage 1: Cyclization | Stage 2: N-Ethylation | Overall (Strategy I) |

| Typical Yield | 60-75% | 80-90% | 48-68% |

| Key Reagents | Ethylenediamine, Ethyl Chloroacetate | Piperazin-2-one, Ethyl Iodide, K₂CO₃ | - |

| Primary Challenge | Removal of excess ethylenediamine | Potential for over-alkylation (quaternization) | Two distinct reaction/workup steps |

Synthetic Strategy II: Pre-Functionalized Precursor Cyclization

This convergent strategy is often preferred for larger-scale synthesis due to its higher atom economy and fewer operational steps. The core idea is to first prepare N-ethylethylenediamine, which already contains the required ethyl group, and then perform a one-pot cyclization.

Rationale and Mechanistic Overview

This route begins with the synthesis of N-ethylethylenediamine, which can be efficiently prepared via reductive amination. [8][9]This precursor is then reacted with a two-carbon electrophile, such as chloroacetyl chloride, in the presence of a base. The more nucleophilic secondary amine of N-ethylethylenediamine first reacts with the acyl chloride to form a chloroacetamide intermediate. This is followed by a rapid, base-promoted intramolecular SN2 reaction, where the primary amine displaces the chloride to form the piperazin-2-one ring. [10][11]

Caption: Workflow for the convergent synthesis of this compound.

Stage 1: Synthesis of N-Ethylethylenediamine (from Ethylamine)

Reductive amination is a highly efficient method for C-N bond formation. [9]It involves the reaction of ethylamine with an aldehyde (e.g., aminoacetaldehyde or a protected equivalent) to form an intermediate imine, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB) to the desired secondary amine. [8] Experimental Protocol 3.2.1: Synthesis of N-Ethylethylenediamine

-

Setup: In a round-bottom flask, dissolve aminoacetaldehyde dimethyl acetal (1 equivalent) and ethylamine (1.2 equivalents, often as a solution in THF or as a hydrochloride salt with an added equivalent of base) in a solvent like dichloroethane (DCE) or methanol.

-

Imine Formation: Add acetic acid (1-2 equivalents) to catalyze imine formation and stir at room temperature for 1-2 hours.

-

Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting N-ethylethylenediamine can often be used in the next step without further purification, or it can be purified by distillation.

Stage 2: Cyclization to this compound

This step leverages the differential reactivity of the primary and secondary amines in the N-ethylethylenediamine precursor.

Experimental Protocol 3.3.1: Cyclization with Chloroacetyl Chloride [10][11]1. Setup: Dissolve N-ethylethylenediamine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in a dry, inert solvent like THF or dichloromethane, and cool to 0 °C in an ice bath. 2. Addition: Slowly add a solution of chloroacetyl chloride (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form. 3. Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-6 hours. The intramolecular cyclization occurs concurrently. 4. Workup: Filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with water and then with brine. 5. Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

| Parameter | Stage 1: Reductive Amination | Stage 2: Cyclization | Overall (Strategy II) |

| Typical Yield | 85-95% | 75-85% | 64-81% |

| Key Reagents | Ethylamine, NaBH(OAc)₃ | N-Ethylethylenediamine, Chloroacetyl Chloride | - |

| Primary Challenge | Handling of potentially unstable aldehyde | Exothermic reaction requiring careful temperature control | Higher overall efficiency and fewer steps |

Comparative Analysis and Field Insights

Strategy I (Post-Cyclization Ethylation) is advantageous for laboratory-scale synthesis and for creating a library of diverse N-substituted piperazinones from a common intermediate. However, it involves more steps, leading to a potentially lower overall yield and generating more waste.

Strategy II (Precursor Cyclization) is generally superior for process chemistry and large-scale manufacturing. Its convergent nature, higher overall yield, and fewer isolation steps make it more time- and cost-efficient. The primary considerations are the careful control of the exothermic acylation step and the initial investment in preparing the N-ethylethylenediamine precursor. For dedicated production of this compound, this is the preferred industrial route.

Conclusion

The synthesis of this compound from ethylamine is a practical and scalable endeavor achievable through well-established organic chemistry principles. Both the post-cyclization ethylation and the pre-functionalized precursor cyclization strategies offer reliable pathways to the target compound. The selection of the optimal route should be guided by a thorough evaluation of the desired scale, available resources, and overall process efficiency. The detailed protocols and mechanistic discussions provided in this guide serve as a robust foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

-

Rao, K. S., et al. (2010). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

-

Prieur, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

-

Perrone, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

-

Coldham, I., et al. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

- Google Patents. (2016). CN106117153A - The preparation method of 2 piperazinones.

-

Trost, B. M., & Zhang, T. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition. Available at: [Link]

-

Trost, B. M., & Zhang, T. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH Public Access. Available at: [Link]

-

Ciocarlan, A., et al. (2019). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules. Available at: [Link]

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters. Available at: [Link]

-

Singh, O., et al. (2011). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica. Available at: [Link]

- Google Patents. (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

Prieur, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. Available at: [Link]

-

Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Available at: [Link]

- Google Patents. (2018). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

Thieme Chemistry. (2024). Synthesis of Piperazin-2-ones. Available at: [Link]

-

MDPI Encyclopedia. (n.d.). Synthesis of Piperazines by C-H Functionalization. Available at: [Link]

-

Savic, V., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Available at: [Link]

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters. Available at: [Link]

-

ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Available at: [Link]

-

Mach, R. H., et al. (2011). Investigation of various N-heterocyclic substituted piperazine versions... PMC - NIH. Available at: [Link]

-

Singh, S., et al. (2021). Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents. Archiv der Pharmazie. Available at: [Link]

-

ResearchGate. (2015). Synthesis and antimicrobial screening of 4-thiazolidinone and 2-azetidinone derivatives of piperazine. Available at: [Link]

-

ResearchGate. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]

-

MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Available at: [Link]

-

Glidewell, C., et al. (2015). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate... PMC - NIH. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

The Spectroscopic Signature of 4-Ethylpiperazin-2-one: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Ethylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound belongs to the piperazinone class of heterocyclic compounds, which are recognized as privileged scaffolds in the design of novel therapeutic agents. The presence of both a lactam function and a tertiary amine within the six-membered ring provides a unique combination of chemical properties and opportunities for structural modification. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide presents a detailed analysis of its NMR, IR, and MS data, offering insights into the interpretation of its spectral features.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering will be used for the assignment of signals in the subsequent spectroscopic discussions.

Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on computational models. These predictions provide a reliable estimation of the expected spectral features.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-7 | 1.10 | Triplet | 3H | 7.2 |

| H-6 | 2.50 | Quartet | 2H | 7.2 |

| H-5 | 2.70 | Triplet | 2H | 5.5 |

| H-3 | 3.30 | Triplet | 2H | 5.5 |

| H-1 (NH) | 6.50 | Broad Singlet | 1H | - |

| H-2 | 3.90 | Singlet | 2H | - |

Table 1. Predicted ¹H NMR Data for this compound.

Interpretation:

-

The ethyl group protons are expected to appear as a characteristic triplet (H-7) and quartet (H-6) in the upfield region of the spectrum.

-

The piperazinone ring protons at positions 3 and 5 are diastereotopic and are predicted to resonate as triplets due to coupling with their adjacent methylene protons.

-

The protons on the carbon adjacent to the carbonyl group (H-2) are expected to be a singlet.

-

The amide proton (H-1) is anticipated to appear as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-7 | 12.0 |

| C-6 | 52.5 |

| C-5 | 53.0 |

| C-3 | 45.0 |

| C-2 | 50.0 |

| C-4 (C=O) | 170.0 |

Table 2. Predicted ¹³C NMR Data for this compound.

Interpretation:

-

The carbonyl carbon (C-4) is the most deshielded, appearing at the lowest field (~170.0 ppm).

-

The carbons of the ethyl group (C-6 and C-7) are expected in the upfield region.

-

The carbons of the piperazinone ring (C-2, C-3, and C-5) are predicted to resonate in the mid-field region of the spectrum.

Experimental Protocol for NMR Spectroscopy

NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350-3250 | Medium |

| C-H Stretch (aliphatic) | 2975-2850 | Strong |

| C=O Stretch (amide) | 1680-1650 | Strong |

| N-H Bend | 1640-1550 | Medium |

| C-N Stretch | 1250-1020 | Medium |

Table 3. Predicted IR Absorption Bands for this compound.

Interpretation:

-

A strong absorption band in the region of 1680-1650 cm⁻¹ is the most characteristic feature, corresponding to the carbonyl (C=O) stretching of the lactam ring.

-

The N-H stretching vibration of the amide is expected to appear as a medium-intensity band in the range of 3350-3250 cm⁻¹ .

-

Strong bands in the 2975-2850 cm⁻¹ region are attributed to the C-H stretching of the ethyl group and the piperazinone ring.

Experimental Protocol for IR Spectroscopy

IR Spectroscopy Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 128.10

-

Major Fragments: The fragmentation of this compound is expected to proceed through several characteristic pathways.

Predicted MS Fragmentation of this compound.

Interpretation:

-

The molecular ion peak at m/z 128 would confirm the molecular weight of the compound.

-

A significant fragment at m/z 99 would correspond to the loss of an ethyl radical.

-

The fragment at m/z 100 could arise from a McLafferty rearrangement involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethene.

-

Other fragments at m/z 85 and 84 would result from the cleavage of the piperazinone ring.

Experimental Protocol for Mass Spectrometry

Mass Spectrometry Workflow.

Conclusion

This technical guide provides a comprehensive spectroscopic analysis of this compound based on predicted data. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic scaffold. While predicted data offers a strong foundation for structural confirmation, it is always recommended to validate these findings with experimentally acquired data whenever possible.

References

An In-depth Technical Guide to the Purity and Characterization of 4-Ethylpiperazin-2-one

This guide provides a comprehensive overview of the essential methodologies for establishing the purity and confirming the identity of 4-Ethylpiperazin-2-one, a key building block in contemporary drug discovery and development. The protocols and insights presented herein are curated for researchers, analytical scientists, and process chemists who require a high degree of confidence in the quality of their starting materials and intermediates.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a piperazinone core, a scaffold of significant interest in medicinal chemistry. Piperazinone derivatives are integral to the structure of numerous biologically active molecules, including therapeutics targeting cancer and central nervous system disorders.[1] The ethyl group at the N4 position modulates the molecule's lipophilicity and metabolic stability, making it a versatile synthon for library synthesis and lead optimization.

Given its role as a foundational precursor, the purity of this compound is paramount. Undetected impurities can introduce downstream complications, leading to the formation of undesired side products, altered biological activity, and potential toxicity in new chemical entities. This guide, therefore, emphasizes a systematic and orthogonal approach to its purification and characterization.

Caption: Chemical structure and properties of this compound.

Synthetic Landscape and Anticipated Impurities

A robust analytical strategy begins with understanding the synthetic route, as this provides a roadmap to potential impurities. A common approach to synthesizing N-substituted piperazin-2-ones involves the cyclization of an N-substituted ethylenediamine derivative with an alpha-haloacetyl halide or a related reagent.

A plausible synthesis for this compound could involve the reaction of N-ethylethylenediamine with chloroacetyl chloride. This pathway, while effective, can introduce several classes of impurities that must be addressed during purification and analysis.

Common Impurities:

-

Unreacted Starting Materials: Residual N-ethylethylenediamine or chloroacetyl chloride.

-

By-products: Self-condensation products or products from the reaction with moisture.

-

Over-alkylation Products: Formation of species with additional ethyl groups.

-

Positional Isomers: Depending on the synthetic strategy, isomers like 1-Ethylpiperazin-2-one could potentially form.

The following diagram illustrates the relationship between the synthesis and the generation of potential impurities.

Caption: Synthesis workflow and the origin of impurities.

Purification Strategies: Achieving High Purity

The basic nitrogen atom in the piperazinone ring influences its solubility and chromatographic behavior. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.[2]

Column Chromatography

For lab-scale purification, silica gel column chromatography is highly effective. The polarity of piperazinones often requires a polar mobile phase, sometimes with a small amount of a basic modifier to prevent peak tailing.

Detailed Protocol: Silica Gel Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 98:2 Dichloromethane:Methanol).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

-

Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient is from 100% Dichloromethane to 95:5 Dichloromethane:Methanol.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization via Salt Formation

For larger scales and achieving very high purity, recrystallization is an excellent option. Since this compound is a basic compound, it can be converted to a crystalline salt (e.g., hydrochloride or acetate), which often has different solubility properties than the free base and impurities.[2] The pure salt can then be isolated, and if needed, the free base can be regenerated.

Orthogonal Analytical Characterization

No single analytical technique is sufficient to definitively establish both the identity and purity of a compound. A multi-pronged, orthogonal approach is essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

Expected Signals for this compound:

-

An ethyl group signal: a quartet (CH₂) and a triplet (CH₃).

-

Signals for the four methylene (CH₂) protons on the piperazinone ring. These may be complex due to their different chemical environments.

-

An amide proton (NH) signal, which may be broad and its chemical shift can be solvent-dependent.

-

-

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

Expected Signals: Six distinct signals corresponding to the six carbon atoms in the molecule, including a characteristic signal for the carbonyl (C=O) carbon in the downfield region (around 165-175 ppm).

-

Data Interpretation for Purity: The presence of small, unidentifiable peaks in the NMR spectrum can indicate impurities. The integration of these peaks relative to the product peaks can be used for a semi-quantitative estimation of their levels.

| ¹H NMR (Predicted, 400 MHz, CDCl₃) | ¹³C NMR (Predicted, 100 MHz, CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~1.15 (t, 3H) | -CH₃ (ethyl) |

| ~2.50 (q, 2H) | -CH₂- (ethyl) |

| ~2.70 (t, 2H) | Ring CH₂ |

| ~3.10 (s, 2H) | Ring CH₂ |

| ~3.35 (t, 2H) | Ring CH₂ |

| ~6.50 (br s, 1H) | -NH- |

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds. A reverse-phase method with UV detection is typically suitable for piperazinone derivatives.

Expertise in Method Development: The basic nature of the piperazine nitrogen can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interaction with residual acidic silanols. To counteract this, it is advisable to use a mobile phase with a low pH (e.g., using formic acid or phosphoric acid) to protonate the analyte, or to use a modern, end-capped column designed for basic compounds.[3][4]

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm

-

Injection Volume: 5 µL

-

Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile

Trustworthiness through Validation: This method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is reliable for its intended purpose.[5][6] Purity is typically reported as area percent from the resulting chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying volatile impurities and confirming the molecular weight of the target compound.

-

Principle: The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting fragments are detected.

-

Expected Results:

-

The chromatogram should show a major peak corresponding to this compound.

-

The mass spectrum for this peak should show the molecular ion (M⁺) at m/z = 128.

-

A characteristic fragmentation pattern will be observed, which can be used for structural confirmation. Common fragmentations for piperazines involve the cleavage of the ring.

-

Protocol: GC-MS Analysis

-

Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium at 1.2 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.

-

MS Transfer Line: 280 °C

-

Ion Source: 230 °C (EI, 70 eV)

-

Scan Range: 40-400 amu

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

Expected Absorptions:

-

~3200-3400 cm⁻¹: N-H stretch of the secondary amide. This peak is often broad.

-

~2800-3000 cm⁻¹: C-H stretches of the ethyl and methylene groups.

-

~1650-1680 cm⁻¹: A strong C=O (amide I) stretch. This is a key diagnostic peak for the piperazinone ring.[7]

-

~1100-1300 cm⁻¹: C-N stretches.

The IR spectrum serves as an excellent fingerprint for the compound. A pure sample will have a well-defined spectrum that can be used for comparison with future batches.

A Validated and Orthogonal Workflow

The following workflow ensures a comprehensive and trustworthy assessment of the purity and identity of this compound.

Caption: Integrated workflow for purification and characterization.

Conclusion

The quality of a foundational building block like this compound directly impacts the success of a drug discovery program. A rigorous approach to purification, coupled with an orthogonal set of analytical characterization techniques, is not merely a quality control measure but a critical component of scientific integrity. By understanding the synthetic process and employing techniques such as NMR, HPLC, GC-MS, and IR spectroscopy, researchers can ensure the material they use is of the required purity and identity, thereby building confidence in their subsequent experimental results.

References

- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.

-

PubChem. (n.d.). 6-(4-ethylpiperazine-1-carbonyl)-1H-pyridin-2-one. Retrieved from [Link]

- Klan, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound hydrochloride (C007B-580361). Retrieved from [Link]

- International Journal of Research in Ayurveda and Pharmacy. (2021).

-

SIELC. (n.d.). Separation of N-(2-(1-Piperazinyl)ethyl)ethylenediamine on Newcrom R1 HPLC column. Retrieved from [Link]

- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

-

Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Contents.

- Springer. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.

- University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.

-

ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

- TSI Journals. (2011).

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- ScienceDirect. (2019).

-

PubMed. (n.d.). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]

- National Institutes of Health. (n.d.).

- World Journal of Pharmaceutical Research. (2022). 13.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

-

NIST. (n.d.). 4-Piperidinone ethyl ketal. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

Sources

- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Separation of N-(2-(1-Piperazinyl)ethyl)ethylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. chemguide.co.uk [chemguide.co.uk]

Introduction: The Significance of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility Profile of 4-Ethylpiperazin-2-one

This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in pharmaceutical research and development. Given the limited publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility, offers an inferred solubility profile based on structural analysis and the behavior of analogous compounds, and provides detailed, field-proven experimental protocols for determining its solubility in various solvents. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary tools and theoretical framework to effectively work with this compound.

Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery to formulation and in vivo performance.[1][2] For a compound like this compound, which contains both polar and non-polar functionalities, understanding its interaction with different solvents is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility, for instance, is a major hurdle in drug development, often leading to low bioavailability.[1] Conversely, its solubility in organic solvents is crucial for synthesis, purification, and the development of various dosage forms.[1]

This guide will delve into the structural features of this compound to predict its behavior in a range of common pharmaceutical solvents. It will then provide robust, step-by-step methodologies for researchers to quantitatively assess this solubility, ensuring reliable and reproducible data.

Molecular Structure and Inferred Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like."[3] this compound possesses a piperazinone core, an ethyl group at the N4 position, and a lactam (cyclic amide) functionality.

-

Polar Features: The lactam group contains a carbonyl (C=O) and a secondary amine (N-H) within the ring, both of which can participate in hydrogen bonding. The nitrogen atom at the N1 position also contributes to the molecule's polarity. These features suggest a favorable interaction with polar protic and aprotic solvents.

-

Non-Polar Features: The ethyl group (-CH2CH3) and the aliphatic carbon backbone of the piperazine ring introduce lipophilic character to the molecule. This non-polar nature will enhance solubility in less polar organic solvents.

Based on these structural attributes and the known solubility of the parent compound, piperazine, which is highly soluble in water and polar organic solvents like ethanol and methanol[4][5][6], we can infer a qualitative solubility profile for this compound.

Table 1: Inferred Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Inferred Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The presence of hydrogen bond donors and acceptors in the lactam moiety allows for strong interactions with protic solvents. The ethyl group may slightly reduce aqueous solubility compared to unsubstituted piperazin-2-one. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H group of the lactam. Their high polarity effectively solvates the polar regions of the molecule. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low | The overall polarity of this compound is likely too high for significant solubility in non-polar solvents. The non-polar ethyl group is insufficient to overcome the polar contributions of the lactam and piperazine ring nitrogens. |

| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Moderate to Low | Solvents with intermediate polarity may offer some degree of solubility, balancing the interactions with both the polar and non-polar regions of the molecule. |

Experimental Protocols for Solubility Determination

To move from an inferred to a quantitative understanding of solubility, rigorous experimental determination is necessary. The following protocols are standard, reliable methods for assessing the thermodynamic and kinetic solubility of a compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, which represents the true thermodynamic solubility of a compound in a given solvent at a specific temperature.[2]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. A visual excess of solid material should be present to ensure saturation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25°C or 37°C to simulate physiological conditions.

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).

-

-

Sample Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This can be accomplished through centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE or PVDF).

-

-

Quantification:

-

The concentration of this compound in the clear, saturated filtrate or supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: High-Throughput Screening

In early drug discovery, kinetic solubility is often measured as a surrogate for thermodynamic solubility due to its higher throughput.[2] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[2]

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.

-

-

Precipitation and Detection:

-

Allow the plate to incubate for a set period (e.g., 1-2 hours) at room temperature.

-

The point of precipitation can be detected by nephelometry (light scattering) or UV-Vis spectroscopy.[2] The concentration in the last clear well before precipitation is considered the kinetic solubility.

-

Caption: High-Throughput Kinetic Solubility Workflow.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of this compound:

-

pH: As a compound with basic nitrogen atoms, the solubility of this compound in aqueous solutions will be highly pH-dependent. In acidic conditions, the nitrogen atoms can become protonated, forming a more soluble salt.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature.[5] This relationship should be determined empirically for specific solvent systems.

-

Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound. Therefore, using a well-characterized, high-purity sample is essential for obtaining accurate data.

Conclusion and Future Directions

References

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. solubility experimental methods.pptx [slideshare.net]

A Technical Guide to the Potential Biological Activity of 4-Ethylpiperazin-2-one: A Research Framework

Executive Summary

4-Ethylpiperazin-2-one is a small molecule built upon the piperazin-2-one scaffold, a heterocyclic motif of significant interest in medicinal chemistry. While direct biological data on this specific compound is not extensively published, its structural relationship to a vast family of pharmacologically active agents strongly suggests therapeutic potential, particularly within the domain of Central Nervous System (CNS) disorders. The piperazine core is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to interact with key neurotransmitter receptors.[1][2] This guide synthesizes information from analogous structures to propose a logical, multi-phase research framework for systematically evaluating the biological activity of this compound. The primary hypothesis centers on its potential modulation of serotonergic and dopaminergic receptors, with secondary avenues exploring cytotoxic and antimicrobial activities.

Introduction: The Piperazinone Scaffold

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms that has become a cornerstone of modern drug discovery.[1][2] Its derivatives are known to possess a wide array of biological activities, including antipsychotic, antidepressant, and anxiolytic effects, largely attributed to their interaction with monoamine pathways.[3] The piperazin-2-one core, as found in this compound, incorporates a lactam (a cyclic amide), which introduces distinct physicochemical properties and hydrogen bonding capabilities compared to the parent piperazine, potentially refining its target interaction profile.

The subject of this guide, this compound, is characterized by an ethyl group at the N-4 position. This substitution is critical, as it removes a potential hydrogen bond donor and adds lipophilicity, which can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

Physicochemical Properties of this compound

A preliminary assessment of a compound's drug-likeness is essential. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H12N2O | [3] |

| Molecular Weight | 128.17 g/mol | [3] |

| CAS Number | 155595-73-6 | [3] |

| Hydrogen Bond Donors | 1 | PubChem Calculation |

| Hydrogen Bond Acceptors | 2 | PubChem Calculation |

| LogP (Predicted) | -0.6 | PubChem Calculation |

| Topological Polar Surface Area | 32.1 Ų | PubChem Calculation |

These properties suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable characteristics for oral bioavailability. Its low molecular weight and moderate polarity position it as an attractive starting point for a drug discovery campaign.

Hypothesized Biological Targets and Rationale

Based on extensive precedent from structurally related compounds, we can formulate several primary and secondary hypotheses for the biological activity of this compound.

Primary Hypothesis: CNS Receptor Modulation

The most compelling hypothesis is that this compound acts as a modulator of CNS neurotransmitter receptors. Numerous piperazine derivatives exhibit potent activity at serotonin (5-HT) and dopamine (D2) receptors.[1][4] For instance, compounds incorporating the piperazine moiety are established antagonists at 5-HT1A, 5-HT2, and D2 receptors, forming the basis for atypical antipsychotic agents.[4] The structural similarity of this compound to these agents makes these receptors primary targets for investigation.

Caption: Relationship between known CNS drugs and hypothesized targets.

Secondary Hypotheses

-

Antiproliferative/Cytotoxic Activity: Some N-heterocycles, including piperazin-2-one derivatives, have demonstrated cytotoxic activity against various cancer cell lines. While often a result of off-target effects, this potential cannot be dismissed and warrants screening.

-

Antimicrobial Activity: The piperazine ring is a key component of fluoroquinolone antibiotics like norfloxacin. Hybrid molecules linking norfloxacin to other scaffolds via the piperazine nitrogen have been explored to overcome antibiotic resistance. This suggests the this compound scaffold could be investigated for antimicrobial properties.

A Proposed Research Framework for Activity Screening

To systematically investigate the potential of this compound, a phased approach combining computational, in vitro, and in vivo methods is proposed. This framework is designed to be a self-validating system, where the results of each phase inform the decisions of the next.

Caption: Proposed workflow for screening this compound.

Phase 1: In Silico Screening and Feasibility

Objective: To computationally predict the binding potential of this compound to primary CNS targets and assess its general drug-likeness.

Protocol 1: Molecular Docking

-

Target Selection: Obtain crystal structures of human Dopamine D2 and Serotonin 5-HT1A receptors from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.

-

Docking Simulation: Use computational docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity (docking score) of the compound within the receptor's binding pocket.

-

Analysis: Compare the predicted binding mode and score to that of known ligands for these receptors. A favorable score and interaction with key amino acid residues justify proceeding to in vitro testing.

Causality: This step is a cost-effective initial screen. By modeling the physical interaction between the compound and its putative target, we can prioritize resources for compounds that are sterically and electronically compatible with the receptor's active site.

Phase 2: In Vitro Target Validation

Objective: To empirically measure the binding affinity and functional activity of this compound at the prioritized CNS receptors.

Protocol 2: Radioligand Binding Assay

-

Preparation: Utilize membrane preparations from cell lines stably expressing the human D2 or 5-HT1A receptor.

-

Competitive Binding: Incubate the membrane preparations with a constant concentration of a specific radioligand (e.g., [³H]spiperone for D2) and varying concentrations of the test compound, this compound.

-

Detection: Measure the amount of radioligand displaced by the test compound using a scintillation counter.

-

Analysis: Plot the data to calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and subsequently the Ki (binding affinity constant).

Trustworthiness: This is a gold-standard method for quantifying binding affinity. A low nanomolar Ki value would be considered a significant "hit" and a strong validation of the in silico predictions.

Protocol 3: Functional cAMP Assay (for D2 Receptor)

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) engineered to express the human D2 receptor, which is a Gi-coupled receptor.

-

Assay: Treat the cells with forskolin (to stimulate cAMP production) in the presence of varying concentrations of this compound.

-

Detection: Measure intracellular cAMP levels using a suitable method (e.g., HTRF, ELISA).

-

Analysis:

-

If the compound inhibits the forskolin-induced cAMP increase, it is acting as an agonist .

-

If the compound is added with a known D2 agonist and it blocks the agonist's ability to inhibit cAMP, it is acting as an antagonist .

-

Causality: Binding does not equate to function. This experiment is crucial to determine the biological consequence of the compound's interaction with the receptor, distinguishing between an activating (agonist) or blocking (antagonist) effect, which has profound implications for its therapeutic potential.

Discussion and Future Directions

The proposed framework provides a clear and scientifically rigorous path to elucidating the biological activity of this compound. The strong precedent set by analogous compounds makes it a promising candidate for CNS-related drug discovery.

Should initial results prove favorable (i.e., high-affinity binding and functional activity at D2 or 5-HT receptors), the logical next steps would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the ethyl group at the N-4 position (e.g., replacing it with propyl, cyclopropyl, or benzyl groups) and substituents on the piperazinone ring to optimize potency and selectivity.

-

Broader Panel Screening: Profile the compound against a wider panel of CNS receptors and transporters to identify potential off-target effects and build a comprehensive selectivity profile.

-

Preliminary In Vivo Studies: Assess the compound's effects in established rodent behavioral models relevant to its in vitro profile (e.g., forced swim test for antidepressant potential, elevated plus maze for anxiolytic effects).

References

-

Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203. [Link]

-

de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. [Link]

-

Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865. [Link]

-

Jayan, J., et al. (2024). Structure of CNS active drugs bearing N‐methyl piperazine moiety. ResearchGate. [Link]

-

Paluchowska, M. H., et al. (1992). Structure-activity Relationship Studies of CNS Agents. Part 4: 2-[3-(4-aryl-1-piperazinyl)propyl]-1,2,3,4-tetrahydro-beta-carbolin-1-one Derivatives as Potential Central Anti-Serotonin Agents. Pharmazie, 47(4), 254-257. [Link]

-

A facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(21), 3531-3540. [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576. [Link]

-

Rusin, O., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(11), 3379. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17769794, this compound. PubChem. [Link]

-

Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (2014). ResearchGate. [Link]

-

Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31248. [Link]

-

ChemSynthesis. (n.d.). 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester. ChemSynthesis. [Link]

-

Ionescu, M. A., et al. (2020). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 25(18), 4169. [Link]

-

Mioc, M., et al. (2018). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 23(11), 2977. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). LinkedIn. [Link]

Sources

An In-depth Technical Guide to the Thermochemical Properties of 4-Ethylpiperazin-2-one

Executive Summary

4-Ethylpiperazin-2-one is a substituted piperazinone, a heterocyclic scaffold of significant interest in medicinal chemistry. A comprehensive understanding of its thermochemical properties is fundamental for drug development, ensuring stability, safety, and predictability in manufacturing processes. This guide provides a detailed examination of the key thermochemical parameters for this compound. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document establishes a robust analytical framework. We leverage established thermochemical data for the parent molecule, piperazine, and other related cyclic amides to project the properties of this compound. Furthermore, we detail the authoritative experimental and computational methodologies required for their precise determination.

Introduction: The Significance of Thermochemical Data in Pharmaceutical Development

The piperazine ring and its derivatives are ubiquitous in pharmaceuticals, valued for their broad therapeutic applications.[1] this compound, incorporating both a tertiary amine and a cyclic amide (lactam), presents a unique physicochemical profile. Its thermochemical properties govern critical aspects of its behavior, from synthesis and purification to storage and formulation.

-

Enthalpy of Formation (ΔfH°): A measure of a molecule's intrinsic stability. It is indispensable for calculating reaction enthalpies and assessing the energy requirements and safety of synthetic routes.

-

Enthalpy of Combustion (ΔcH°): Quantifies the energy released upon complete oxidation. This is a primary experimental route to determine the enthalpy of formation and is crucial for hazard assessment.

-

Phase Change Enthalpies (Fusion, Vaporization, Sublimation): These properties dictate the energy needed for melting, boiling, or sublimating the compound, which is vital for designing processes like crystallization, distillation, and lyophilization.

-

Heat Capacity (Cp): Defines the amount of heat required to raise the temperature of the substance. It is a critical parameter for heat transfer calculations in any process involving temperature changes.

-

Thermal Stability: The ability of the compound to resist decomposition at elevated temperatures is paramount for determining its shelf-life, processing limits, and potential degradation pathways.

This guide will explore each of these properties, outlining the gold-standard methodologies for their determination and providing expert insights into the expected results for this compound based on established principles and data from analogous structures.

Foundational Energetics: Standard Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH°) is the cornerstone of a compound's thermodynamic profile. For complex organic molecules, it is most reliably determined indirectly from the experimentally measured standard enthalpy of combustion (ΔcH°) via Hess's Law.

Experimental Protocol: Isoperibol Combustion Calorimetry

The definitive method for measuring the enthalpy of combustion is bomb calorimetry. The protocol is a self-validating system, relying on calibration with a certified standard, typically benzoic acid, to determine the calorimeter's energy equivalent.

Methodology:

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of this compound is pressed into a pellet and placed in a crucible within the combustion bomb. A weighed piece of fuse wire is positioned in contact with the sample.

-

Bomb Sealing and Pressurization: The bomb is sealed and purged with oxygen before being pressurized to approximately 30 atm to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is meticulously recorded at short intervals until a maximum temperature is reached and the system begins to cool.

-

Correction and Calculation: The raw temperature rise is corrected for heat exchange with the surroundings. The heat released by the combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are also made for the combustion of the fuse wire.

The balanced combustion reaction for this compound (C6H12N2O) is: C6H12N2O(s) + 8.5 O2(g) → 6 CO2(g) + 6 H2O(l) + N2(g)

The standard enthalpy of formation is then calculated using the following relationship derived from Hess's Law: ΔfH°(C6H12N2O, s) = [6 × ΔfH°(CO2, g) + 6 × ΔfH°(H2O, l)] - ΔcH°(C6H12N2O, s)

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Data Analysis and Expected Values

While no direct experimental value for this compound exists, we can use the parent molecule, piperazine (C4H10N2), as a reference. The addition of a C2H2O fragment (to form the ethyl and carbonyl groups, while removing H2) will significantly alter the thermochemical values.

| Compound | Formula | ΔcH° (solid, kJ/mol) | ΔfH° (solid, kJ/mol) | Data Source |

| Piperazine | C4H10N2 | -2961.4 ± 1.1 | -41.8 ± 1.1 | [2] |

| This compound | C6H12N2O | ~ -3800 to -4000 (Estimated) | More negative than Piperazine (Estimated) | - |

Expertise & Experience: The enthalpy of combustion for this compound is expected to be significantly more exothermic (more negative) than that of piperazine due to its higher carbon and hydrogen content. Consequently, its standard enthalpy of formation will also be more negative, reflecting the energetic contributions of the additional C-C, C-H, C=O, and C-N bonds, offset by the removal of N-H bonds. The presence of the lactam group introduces some ring strain and dipole-dipole interactions that will influence the final value.

Thermal Analysis: Stability, Phase Transitions, and Heat Capacity

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the behavior of a compound as a function of temperature.

Differential Scanning Calorimetry (DSC)